molecular formula C17H22N4O3 B4734927 ethyl 4-oxo-2-(1-piperidinyl)-6-(3-pyridinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-oxo-2-(1-piperidinyl)-6-(3-pyridinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4734927
M. Wt: 330.4 g/mol
InChI Key: LBZSICDAKIRLCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrimidine derivatives often involves multi-component reactions, such as the Biginelli reaction, which combines aldehydes, β-keto esters, and urea or thiourea in the presence of a catalyst. For example, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate was synthesized via a Biginelli reaction facilitated by SiCl4 as a catalyst, highlighting the methodology's effectiveness in synthesizing complex pyrimidine structures in good yield (Mohan et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using single-crystal X-ray diffraction, revealing detailed insights into their crystalline forms and atomic configurations. For instance, the crystal structure of a closely related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined, showcasing the molecule's monoclinic space group and specific bond angles and lengths, providing a foundation for understanding the structural characteristics of similar compounds (Hu Yang, 2009).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives includes their ability to undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. For example, the reaction of ethyl 9-bromo-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates with N-methylaniline led to the formation of a new tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system, illustrating the compound's reactive versatility (Hermecz et al., 1991).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline form, are critical for their application in various fields. These properties are often determined experimentally and are influenced by the molecule's structure and substituents. For example, the crystal and molecular structures of related compounds provide insights into their stability, conformational flexibility, and potential for forming hydrogen bonds, which can affect their physical properties and reactivity (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding their behavior in chemical reactions and biological systems. These properties are influenced by the electronic structure of the pyrimidine ring and the nature of its substituents. Investigations into the reactivity of these compounds, such as their ability to undergo rearrangements or participate in cycloaddition reactions, highlight the rich chemistry of pyrimidine derivatives and their potential utility in synthesizing novel compounds with desired properties (Galenko et al., 2023).

properties

IUPAC Name

ethyl 6-oxo-2-piperidin-1-yl-4-pyridin-3-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-2-24-16(23)13-14(12-7-6-8-18-11-12)19-17(20-15(13)22)21-9-4-3-5-10-21/h6-8,11,13-14H,2-5,9-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZSICDAKIRLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-oxo-2-(1-piperidinyl)-6-(3-pyridinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
ethyl 4-oxo-2-(1-piperidinyl)-6-(3-pyridinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
ethyl 4-oxo-2-(1-piperidinyl)-6-(3-pyridinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-oxo-2-(1-piperidinyl)-6-(3-pyridinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
ethyl 4-oxo-2-(1-piperidinyl)-6-(3-pyridinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
ethyl 4-oxo-2-(1-piperidinyl)-6-(3-pyridinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

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